molecular formula C9H7Cl2N3O B1592949 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 22123-20-2

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1592949
CAS No.: 22123-20-2
M. Wt: 244.07 g/mol
InChI Key: KQGHTTWMMCKRFF-UHFFFAOYSA-N
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Description

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Another pyrazolone derivative with analgesic and anti-inflammatory properties.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with a similar pyrazolone structure.

    Metamizole: An analgesic and antipyretic compound also belonging to the pyrazolone class.

Uniqueness

5-Amino-2-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the dichlorophenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other pyrazolone derivatives and contributes to its potential therapeutic applications.

Properties

CAS No.

22123-20-2

Molecular Formula

C9H7Cl2N3O

Molecular Weight

244.07 g/mol

IUPAC Name

5-amino-2-(2,5-dichlorophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C9H7Cl2N3O/c10-5-1-2-6(11)7(3-5)14-9(15)4-8(12)13-14/h1-4,13H,12H2

InChI Key

KQGHTTWMMCKRFF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C=C(N2)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C=C(N2)N)Cl

Origin of Product

United States

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